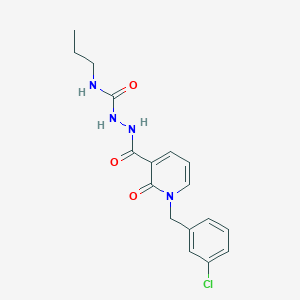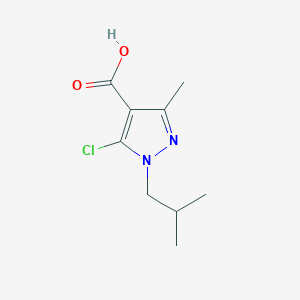
(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom . They are known for their wide range of medicinal and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiazole derivatives are often synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including reactions with hydrazonoyl halides . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Pharmacological Evaluation and Molecular Docking Studies
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, including similar thiazole structures, have been investigated for their potential as therapeutic agents in treating conditions like inflammation and oxidative stress-related diseases. Molecular docking studies further support their potential mechanism of action, highlighting their relevance in medicinal chemistry research (Raut et al., 2020).
Anticancer Potential
The benzothiazole nucleus is an integral part of various bioactive compounds and natural products, displaying a range of pharmacological activities including anticancer properties. The structural versatility of benzothiazole derivatives allows for the development of novel therapeutic agents targeting different cancer types. This indicates the potential research applications of related compounds in oncology and drug discovery processes (Sumit et al., 2020).
Optoelectronic Materials
Compounds containing thiazole and benzothiazole rings have been investigated for their applications in optoelectronics. These materials are recognized for their potential in creating novel optoelectronic devices due to their luminescent properties and stability in various electronic applications. Research into these compounds aims to develop materials for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors, demonstrating the interdisciplinary research opportunities for similar chemical structures (Lipunova et al., 2018).
Future Directions
properties
IUPAC Name |
2,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)16-11-25-19(20-16)21-18(22)15-9-8-14(23-2)10-17(15)24-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUPWCZDKSIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)



![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)



![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)
![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)
